molecular formula C21H28N2O2 B5305639 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide

4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide

Cat. No. B5305639
M. Wt: 340.5 g/mol
InChI Key: ACTWDKMCCUKJRE-UHFFFAOYSA-N
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Description

4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide, also known as HMBA, is a small molecule that has been extensively studied for its potential use in cancer treatment. HMBA was first identified as a differentiation-inducing agent in 1984, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide is not fully understood, but it is believed to act through multiple pathways. 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide has been shown to activate various transcription factors, such as NF-kappaB and AP-1, which are involved in cell differentiation and apoptosis. 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide also inhibits histone deacetylases (HDACs), leading to changes in gene expression and chromatin structure. Furthermore, 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide has been shown to modulate the activity of various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. It can induce differentiation in cancer cells, leading to their maturation and eventual death. 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide has been shown to modulate the immune system, leading to increased immune surveillance and tumor suppression.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide in lab experiments include its ability to induce differentiation in cancer cells, its broad-spectrum anticancer activity, and its potential use in combination with other cancer treatments. However, 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide can have off-target effects due to its ability to inhibit HDACs, which can lead to changes in gene expression and chromatin structure.

Future Directions

There are several future directions for research on 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide's potential use in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide and its potential use in other diseases, such as neurodegenerative disorders.

Synthesis Methods

4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate, which is then reacted with an amine to form the final product. The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide has been optimized over the years, and various methods have been developed to improve the yield and purity of the compound.

Scientific Research Applications

4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to induce differentiation in leukemia cells, leading to their maturation and eventual death. 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide has been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-15-6-5-13-22-19(15)14-16(2)23-20(24)18-9-7-17(8-10-18)11-12-21(3,4)25/h5-10,13,16,25H,11-12,14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTWDKMCCUKJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC(C)NC(=O)C2=CC=C(C=C2)CCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide

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